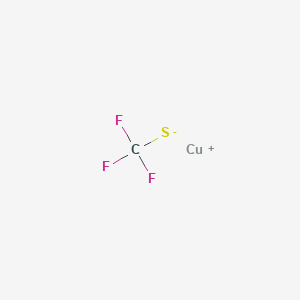

铜(I)三氟甲硫醇酸盐

描述

Copper(I) Trifluoromethanethiolate is a chemical compound with the molecular formula CCuF3S1. It is also known by other names such as Methanethiol, 1,1,1-trifluoro-, copper (1+) salt (1:1); copper (1+), trifluoromethanethiolate; and Trifluoromethanethiol Copper (I) Salt1.

Synthesis Analysis

Copper(I) Trifluoromethanethiolate is synthesized and used as a reagent in various chemical reactions23. It is an effective nucleophilic trifluoromethylthiolating reagent45.

Molecular Structure Analysis

The molecular structure of Copper(I) Trifluoromethanethiolate is represented by the formula CCuF3S23. The molecular weight of this compound is 164.6123.

Chemical Reactions Analysis

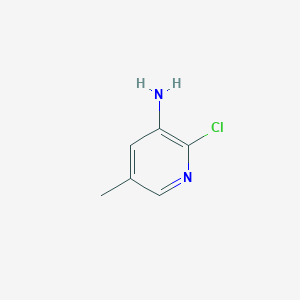

Copper(I) Trifluoromethanethiolate is used in trifluoromethylthiolation reactions45. It reacts with a range of diazonium salts containing electron-withdrawing groups to give the corresponding trifluoromethyl aryl sulfides6.

Physical And Chemical Properties Analysis

Copper(I) Trifluoromethanethiolate is a solid at 20 degrees Celsius89. It has a purity of more than 90.0% as determined by titrimetric analysis23. It should be stored under inert gas at a temperature between 0-10°C89.科学研究应用

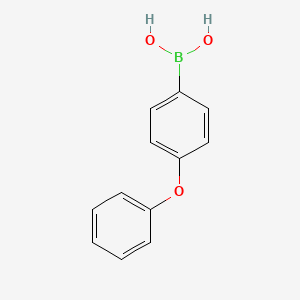

三氟甲基芳基硫醚的合成

铜(I)三氟甲硫醇酸盐已被用于合成三氟甲基芳基硫醚。Adams等人(2000)证明它与含有电子吸引基团的重氮盐反应,可以高产率地生成这些硫醚。这个过程包括从苯胺直接进行重氮化和三氟甲硫化,表明了生产这些化合物的简化方法(Adams, Goddard, Clark, & Macquarrie, 2000)。

苯并噻醚的一锅法合成

Zhang等人(2018)探索了一种使用三氟甲硫醇酸铜介导的一锅法合成方法,用于生产2,2-二氟-1,3-苯并噻醚。这种方法涉及分子间加成,然后是分子内C-S偶联,展示了它与各种底物的兼容性,以及对复杂药物类分子的后期二氟甲基化的适用性(Zhang, Chen, & Weng, 2018)。

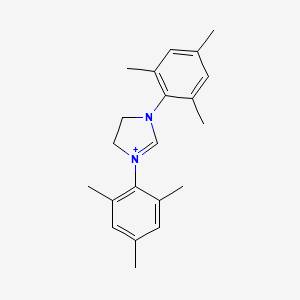

点击化学在药物发现中的应用

Kolb和Sharpless(2003)讨论了点击化学在药物发现中的作用,其中包括使用铜(I)化合物,包括三氟甲硫醇酸盐,从叠氮化合物和末端炔烃中形成1,2,3-三唑。这种方法以其可靠性和特异性而显著,所得的三唑产物具有显著的生物相互作用潜力(Kolb & Sharpless, 2003)。

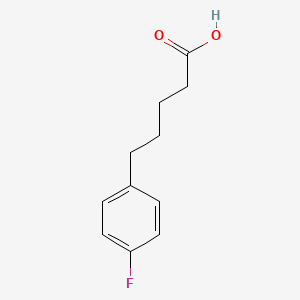

铜介导的三氟甲硫化

王、涂和翁(2014)合成了一种铜(I)三氟甲硫醇酸盐复合物,用于烯丙基溴化物的亲核三氟甲硫化。这种方法展示了对各种官能团的耐受性,扩大了三氟甲硫醚合成的范围(Wang, Tu, & Weng, 2014)。

安全和危害

The safety data sheet for Copper(I) Trifluoromethanethiolate was not found in the search results10. Therefore, it is recommended to handle this compound with care and follow standard safety protocols when using it in experiments.

未来方向

Copper(I) Trifluoromethanethiolate has been used in the synthesis of trifluoromethyl aryl sulfides6. It is also used as a reagent in various chemical reactions23. The future directions of this compound could involve its use in other chemical reactions and the development of new synthesis methods11.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. Always refer to the most recent and relevant scientific literature for detailed and accurate information.

属性

IUPAC Name |

copper(1+);trifluoromethanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCLDZVXWYCMMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[S-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371554 | |

| Record name | Copper(I) Trifluoromethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(I) Trifluoromethanethiolate | |

CAS RN |

3872-23-9 | |

| Record name | Copper(I) Trifluoromethanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3872-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Reaction of trifluoromethylthiocopper with 1,4-diiodo- and 1-bromo-4-iodocubanes furnishes 1-iodo-4-(trifluoromethylthio)-, 1-bromo-4-(trifluoromethylthio)-, and 1,4-bis(…

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。